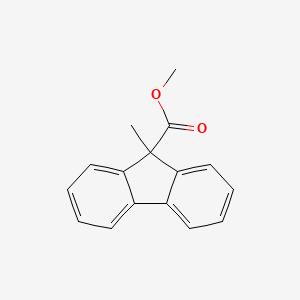

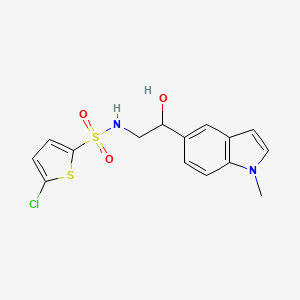

![molecular formula C15H11N3O5S2 B2731651 4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 896336-32-6](/img/structure/B2731651.png)

4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide” is a compound that has been synthesized as part of a class of hybrid antimicrobials . These molecules combine thiazole and sulfonamide, groups known for their antibacterial activity . The compound is available for purchase with a molecular formula of C15H11N3O5S2 and a molecular weight of 377.39.

Synthesis Analysis

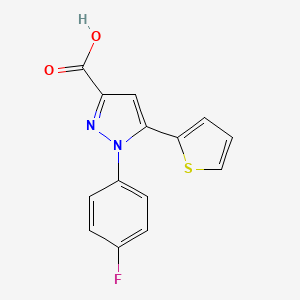

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The FT-IR spectrum showed peaks at 1218 cm-1 (C–O), 1270 cm-1 (C–S), 1593 and 1325 cm-1 (asym. and sym. –N=O str of NO2), 1652 cm-1 (C=N), 1678 cm-1 (amide C=O), and 3185–3192 cm-1 (–NH) .Chemical Reactions Analysis

The compound was evaluated for its anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Physical And Chemical Properties Analysis

The compound has a melting point of 212–213 °C .科学研究应用

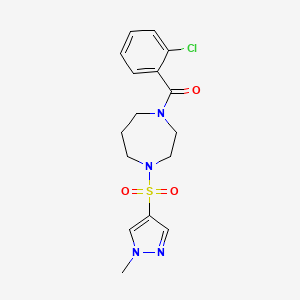

Antiarrhythmic and Cardiac Electrophysiological Activity

Compounds with similar structural features have been investigated for their potential in treating cardiac arrhythmias. For example, substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides have shown potent Class III antiarrhythmic activity, devoid of effects on conduction both in vitro and in vivo. These compounds, particularly those with a 2-aminobenzimidazole group, demonstrated significant prolongation of action potential duration by blocking the delayed rectifier potassium current (Ellingboe et al., 1992).

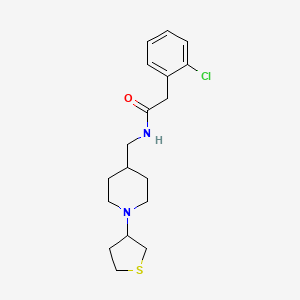

Synthesis and Antimicrobial Activity

New nitro and sulfonamide derivatives have been synthesized for potential antimicrobial applications. An improved procedure for the synthesis of these compounds involves cyclocondensation reactions and has been proposed for preparing intermediates with specific functional groups (Shlenev et al., 2017).

Anticancer Agents

Derivatives related to the compound have been synthesized and evaluated for their pro-apoptotic activity against cancer cell lines. For instance, certain indapamide derivatives showed high proapoptotic activity among synthesized compounds on melanoma cell lines, indicating potential as anticancer agents (Yılmaz et al., 2015).

Material Science Applications

Research into the synthesis and properties of novel polymers incorporating sulfone, sulfide, and amide units has revealed applications in developing thermally stable materials. These polymers, synthesized from new diamine monomers, exhibit enhanced thermal behavior, stability, and solubility, making them suitable for advanced technological applications (Mehdipour‐Ataei & Hatami, 2007).

Antimalarial and Antiviral Research

The synthesis and reactivity of sulfonamide derivatives have been explored for their antimalarial activity and potential as COVID-19 treatments. Compounds with specific structural modifications have shown promising results in vitro, highlighting the significance of sulfonamide ring systems in developing new therapeutics (Fahim & Ismael, 2021).

属性

IUPAC Name |

4-methylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O5S2/c1-25(22,23)11-5-2-9(3-6-11)14(19)17-15-16-12-7-4-10(18(20)21)8-13(12)24-15/h2-8H,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBYXYFKAAUJRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Chlorophenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2731568.png)

![Methyl 4-(2-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2731576.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2731584.png)

![2-(4-methylphenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2731589.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2731591.png)